molecular formula C16H18O B8817345 1-tert-Butyl-4-phenoxybenzene CAS No. 5331-28-2

1-tert-Butyl-4-phenoxybenzene

Cat. No.: B8817345
CAS No.: 5331-28-2
M. Wt: 226.31 g/mol
InChI Key: REZBJCUQELMZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-4-phenoxybenzene is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5331-28-2

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-tert-butyl-4-phenoxybenzene

InChI

InChI=1S/C16H18O/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

REZBJCUQELMZBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-t-Butylbromobenzene (2.5 mmol), phenol (3.5 or 5.0 mmol), Cs2CO3 (3.5 or 5.0 mmol), (CuOTf)2 PhH (0.0625 mmol, 5.0 mol % Cu), ethyl acetate (0.125 mmol, 5.0 mol %), 1-naphthoic acid (3.5 mmol), molecular sieves (625 mg) and toluene (1.5 mL) were added to an oven-dried test tube which was then sealed with a septum, purged with argon, and heated to 110 C. under argon until the aryl halide was consumed as determined by GC analysis. Upon cooling at room temperature, dichloromethane was added and the solvent was removed by filtration. The remaining molecular sieves were stirred with another portion of dichloromethane for 1 h at room temperature, and the solvent was removed by filtration. The combined organic phases were washed with 5% aqueous NaOH. The aqueous layer was then extracted three times with dichloromethane and the combined organic layers were washed with brine. The organic layer was dried over Mg2SO4 and concentrated under vacuum to give the crude product. Purification by flash column chromatography (2% EtOAc/hexane) gave the analytically pure product as a clear oil (457 mg, 81% yield). 1H NMR (300 MHz, CDCl3) δ 7.22-7.34 (m, 4 H), 6.90-7.05 (m, 5 H), 1.30 (s, 9 H); 13 C NMR (75 MHz, CDCl3) δ 157.6, 154.7, 146.0, 129.6, 126.5, 122.9, 118.6, 118.5, 34.3, 31.5; IR (neat): 3068, 3962, 8867, 1590, 1508, 1489, 1240 cm−1.
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(CuOTf)2 PhH
Quantity
0.0625 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
0.125 mmol
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.